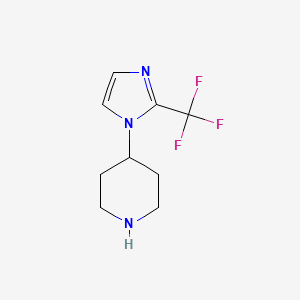

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine

Description

Properties

Molecular Formula |

C9H12F3N3 |

|---|---|

Molecular Weight |

219.21 g/mol |

IUPAC Name |

4-[2-(trifluoromethyl)imidazol-1-yl]piperidine |

InChI |

InChI=1S/C9H12F3N3/c10-9(11,12)8-14-5-6-15(8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |

InChI Key |

ASKDZSIBZXQDSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C=CN=C2C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine chemical structure and properties

This is an in-depth technical guide on the chemical structure, synthesis, and properties of 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine .

Executive Summary

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine is a specialized heterocyclic building block used in advanced medicinal chemistry. It combines a piperidine core (a privileged scaffold in drug discovery) with a 2-(trifluoromethyl)imidazole moiety. This specific arrangement serves two critical functions in rational drug design:

-

Metabolic Blocking: The trifluoromethyl group (

) at the C2 position of the imidazole ring blocks a common site of oxidative metabolism (cytochrome P450-mediated oxidation), significantly enhancing the metabolic stability of the parent drug molecule. -

Bioisosterism: The 2-trifluoromethylimidazole unit acts as a lipophilic, non-basic bioisostere for traditional imidazole or pyridine rings, modulating the physicochemical profile (LogP, pKa) of the compound.

This guide details the structural characteristics, synthetic pathways, and physicochemical properties of this scaffold, providing a roadmap for its utilization in the development of GPCR modulators (e.g., H3/H4 antagonists, chemokine receptor blockers) and kinase inhibitors.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a saturated six-membered piperidine ring attached at its C4 position to the N1 nitrogen of an aromatic imidazole ring. The imidazole is substituted at C2 with a trifluoromethyl group.[1][2]

-

IUPAC Name: 4-[2-(Trifluoromethyl)-1H-imidazol-1-yl]piperidine

-

Molecular Formula:

-

Molecular Weight: 219.21 g/mol

-

SMILES: FC(F)(F)c1nc(n1C2CCNCC2)

Physicochemical Properties (Predicted)

The introduction of the electron-withdrawing

| Property | Value (Est.) | Scientific Rationale |

| LogP | 1.8 – 2.2 | The lipophilic |

| pKa (Piperidine NH) | 10.5 – 11.0 | Typical secondary amine basicity; remains protonated at physiological pH (7.4), ensuring solubility and ionic interactions. |

| pKa (Imidazole N3) | 2.5 – 3.5 | The strong electron-withdrawing effect ( |

| PSA (Polar Surface Area) | ~45 Ų | Moderate polarity suggests good oral bioavailability potential. |

| H-Bond Donors | 1 | The secondary amine of the piperidine ring. |

| H-Bond Acceptors | 3 | The piperidine nitrogen, imidazole N3, and fluorine atoms. |

Synthetic Methodologies

The synthesis of 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine presents a regioselectivity challenge: ensuring the piperidine attaches to the N1 position while the

Strategy A: Copper-Catalyzed C-N Cross-Coupling (Recommended)

This modern approach utilizes a modified Ullmann-type coupling between a protected 4-iodopiperidine and a pre-formed 2-(trifluoromethyl)imidazole. This method offers the highest regiocontrol and yield.

Reaction Scheme (DOT Visualization)

Figure 1: Copper-catalyzed synthesis pathway for high-purity production.

Detailed Protocol

-

Coupling Reaction:

-

Reagents: N-Boc-4-iodopiperidine (1.0 equiv), 2-(trifluoromethyl)-1H-imidazole (1.2 equiv), Copper(I) Iodide (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), Cesium Carbonate (2.0 equiv).

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

-

Procedure: Degas the solvent with argon. Combine all solids in a sealed tube. Add solvent and ligand. Heat to 110°C for 16-24 hours. Monitor by LC-MS.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

-

Deprotection:

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio).

-

Procedure: Stir the intermediate in TFA/DCM at

to RT for 2 hours. -

Isolation: Concentrate in vacuo. Neutralize with saturated

or basic resin to obtain the free base.

-

Strategy B: Cyclization of 4-Aminopiperidine

This classical method builds the imidazole ring directly on the piperidine nitrogen. It is less expensive but may suffer from lower yields due to harsh conditions.

-

Condensation: React N-Boc-4-aminopiperidine with a trifluoroacetamidine equivalent (e.g., ethyl trifluoroacetimidate).

-

Cyclization: Treat the resulting amidine with an

-haloketone or

Biological Applications & Pharmacophore Mapping

This scaffold is a potent tool for "Scaffold Hopping" in drug discovery.

Pharmacophore Features[7]

-

Piperidine Nitrogen: Acts as the primary basic center (

), forming a critical salt bridge with Aspartate (Asp) residues in GPCR binding pockets (e.g., Asp3.32 in Amine GPCRs). -

Imidazole Ring: Provides

-stacking interactions (Phe/Trp/Tyr residues). -

Trifluoromethyl Group:

-

Lipophilic Pocket Filling: Targets hydrophobic sub-pockets.

-

Metabolic Shield: Prevents oxidation at the imidazole C2 position, extending half-life (

).

-

Interaction Map (DOT Visualization)

Figure 2: Pharmacophore interaction map demonstrating binding modes in GPCR targets.

Therapeutic Areas[7][11][12]

-

Histamine H3/H4 Antagonists: The 4-(imidazol-1-yl)piperidine motif is a classic scaffold for H3 receptor antagonists used in cognitive disorders (e.g., Alzheimer's, ADHD). The

group improves brain penetration (BBB permeability). -

Chemokine Receptor Antagonists (CCR1/CCR5): Used in autoimmune diseases. The basic piperidine anchors the molecule, while the substituted imidazole explores the minor binding pocket.

-

Kinase Inhibitors: The imidazole nitrogen can serve as a hydrogen bond acceptor for the hinge region of kinases, with the piperidine solubilizing the molecule.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic solid (as HCl salt) or oil (as free base). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The

group renders the imidazole ring resistant to hydrolysis and oxidation. Avoid strong oxidizing agents.

References

-

Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles." Journal of Organic Chemistry, 2004, 69(16), 5578–5587. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

-

PubChem Compound Summary. "4-(1H-imidazol-1-yl)piperidine derivatives." National Center for Biotechnology Information. Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

Sources

The Trifluoromethyl Imidazole Piperidine Scaffold: A Medicinal Chemistry Technical Guide

Executive Summary

The convergence of a trifluoromethyl (

This guide moves beyond basic structural description to analyze the functional synergy of this triad. We will explore how the electron-withdrawing

Part 1: The Pharmacophore Logic (Why this Scaffold?)

The utility of this scaffold lies in the perturbation of electronic properties caused by the trifluoromethyl group.[1]

The Fluorine Effect on Acidity and Basicity

The imidazole ring is amphoteric. In a standard imidazole, the

Adding a

-

Basicity Reduction: The electron density at

is reduced, lowering the -

Acidity Enhancement: The

-H becomes more acidic (

Metabolic Blockade

The piperidine ring is a common "metabolic soft spot," prone to oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4) at the

-

Strategy: Linking the electron-deficient

-imidazole to the piperidine nitrogen pulls electron density away from the piperidine ring, deactivating it toward oxidative metabolism. -

Result: Increased half-life (

) and reduced clearance (

Table: Physicochemical Impact of the Triad

| Component | Intrinsic Property | Modulation in Scaffold | Medicinal Benefit |

| Trifluoromethyl | Lipophilic ( | Lowers | Metabolic stability; hydrophobic pocket filling. |

| Imidazole | Aromatic, H-bond donor/acceptor | Acts as a rigid spacer; | Directional H-bonding; reduced entropic penalty. |

| Piperidine | Basic ( | Solubilizing tail; lysosomotropic. | Improves solubility; targets GPCR aspartate residues. |

Part 2: Synthetic Architecture & Protocols

Constructing this scaffold requires controlling the regiochemistry of the imidazole formation. Below is a self-validating protocol for the Cyclocondensation Route , which is superior to direct functionalization for scale-up.

Synthetic Workflow Diagram

Caption: Figure 1. Regioselective synthesis of the 2-substituted imidazole core via amidine intermediates.

Detailed Protocol: The "Amidine-Bromoketone" Method

Objective: Synthesis of tert-butyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)piperidine-1-carboxylate.

Reagents:

-

N-Boc-piperidine-4-carbonitrile (1.0 eq)

-

Lithium hexamethyldisilazide (LiHMDS) (1.2 eq, 1M in THF)

-

3-bromo-1,1,1-trifluoroacetone (1.1 eq)

-

Potassium bicarbonate (

) (3.0 eq)

Step-by-Step Methodology:

-

Amidine Formation (The Activation):

-

Charge a dry 3-neck flask with N-Boc-piperidine-4-carbonitrile in anhydrous THF under

. -

Cool to 0°C (Critical: Higher temps cause nitrile polymerization).

-

Add LiHMDS dropwise over 30 mins. Stir for 3 hours at RT.

-

Checkpoint: Monitor by TLC (disappearance of nitrile). The solution should turn pale yellow.

-

Quench with HCl/EtOH to form the amidine hydrochloride salt. Isolate via filtration.

-

-

Cyclization (The Construction):

-

Resuspend the amidine salt in a THF/Water (4:1) mixture.

-

Add

. The pH must remain basic (~pH 8-9) to neutralize the HBr generated. -

Add 3-bromo-1,1,1-trifluoroacetone dropwise at RT.

-

Heat to 70°C for 4 hours.

-

Mechanism:[1] The amidine nitrogen attacks the ketone carbonyl, followed by alkylation at the

-carbon and dehydration.

-

-

Workup & Purification:

-

Evaporate THF. Extract aqueous layer with Ethyl Acetate (

). -

Wash combined organics with brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient). The

-imidazole is less polar than non-fluorinated analogs.

-

Validation Criteria:

-

NMR: Single peak around -62 to -65 ppm (indicates

-

MS (ESI): M+1 peak consistent with product mass.

Part 3: Medicinal Chemistry Case Studies

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH inhibitors are potential treatments for hypertension and inflammation. Early urea-based inhibitors suffered from poor solubility.

-

The Problem: High melting points and low solubility of the urea pharmacophore.

-

The Solution: Replacement of the central phenyl core with a piperidine-imidazole spacer.

-

Optimization: Introduction of a

group on the imidazole.-

Effect: The

group filled a hydrophobic pocket (Met339, Leu499) in the sEH active site, increasing potency by 10-fold ( -

Metabolism: The electron-poor imidazole reduced oxidative liability of the piperidine ring.

-

Case Study: Glutaminyl Cyclase (QC) Inhibitors

Upregulated QC is linked to Alzheimer's and cancer (via CD47-SIRP

-

Design Logic: Researchers utilized a 4-(1H-imidazol-1-yl)piperidine core.

-

Modification: Adding a

group to the imidazole ring. -

Outcome: The

group lowered the basicity of the imidazole, reducing non-specific binding to off-target acidic proteins (like serum albumin), thereby increasing the free fraction (

Part 4: Optimization & SAR Logic

When optimizing this scaffold, follow this decision matrix.

SAR Decision Tree

Caption: Figure 2. Structural Activity Relationship (SAR) decision matrix for lead optimization.

Critical "Watch-outs"

-

hERG Inhibition: Basic piperidines are notorious for binding to the hERG potassium channel (causing QT prolongation).

-

Mitigation: The

-imidazole reduces the overall basicity, but if hERG signal remains, consider capping the piperidine nitrogen with an amide or carbamate to remove the basic center entirely.

-

-

Chemical Stability: The

group on imidazole is generally stable, but under strongly basic, nucleophilic conditions (e.g., sodium methoxide in refluxing methanol), defluorination can occur. Maintain pH < 12 during formulation.

References

-

Synthesis of Trifluoromethylated Imidazoles

- Title: Synthesis of Substituted -Trifluoromethyl Piperidinic Deriv

- Source: PMC / NIH.

-

URL:[Link]

-

Biological Application (QC Inhibitors)

-

Physicochemical Properties of Fluorine

-

Building Block Availability

Sources

- 1. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 1-(1H-imidazole-4-carbonyl)-3-(trifluoromethyl)piperidine | 2034604-28-7 [smolecule.com]

- 7. 2-(trifluoromethyl)-1H-imidazole | C4H3F3N2 | CID 585838 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine: A Strategic Building Block for Physicochemical Tuning

Executive Summary

In the landscape of modern medicinal chemistry, 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine represents a high-value scaffold designed to address specific multiparametric challenges: basicity modulation, metabolic stability, and lipophilic vector optimization. This guide dissects the utility of this building block, moving beyond simple structural description to an analysis of its behavior in biological systems and synthetic pathways.

The core value of this moiety lies in the 2-trifluoromethyl group , which acts as an electronic "sink," dramatically altering the pKa of the imidazole ring while blocking a common metabolic soft spot. Combined with the piperidine vector, it offers a versatile handle for GPCR and kinase drug discovery programs.

Part 1: Structural & Physicochemical Analysis

The "Fluorine Effect" on Basicity (pKa)

The most critical feature of this building block is the electronic influence of the trifluoromethyl (

-

Unsubstituted Imidazole: Typically has a pKa

6.95 (conjugate acid). It acts as a base at physiological pH. -

2-CF3-Imidazole: The strong electron-withdrawing nature (

effect) of the -

Impact: In the 4-(2-(trifluoromethyl)-1H-imidazol-1-yl)piperidine scaffold, the imidazole ring is non-basic at physiological pH (7.4). The piperidine nitrogen (pKa

10.8) remains the sole protonation site. This allows chemists to maintain a single positive charge (essential for ionic interactions, e.g., with Asp residues in GPCRs) without the complication of a second ionizable center that could reduce membrane permeability.

Lipophilicity and Bioisosterism

-

Volume: The

group occupies a van der Waals volume ( -

Dipole: The C-F bonds create a strong dipole, which can engage in specific electrostatic interactions with protein backbones or side chains (e.g., serine/threonine hydroxyls).

-

Metabolic Blocking: The C2 position of imidazole is prone to oxidative metabolism. Substitution with

effectively blocks this site, extending the half-life (

Data Summary Table

| Property | Unsubstituted Scaffold | 2-CF3 Substituted Scaffold | Impact on Drug Design |

| Imidazole pKa | ~7.0 | < 2.0 | Eliminates secondary basicity; improves permeability. |

| LogP | Low | High (+0.88 | Increases lipophilicity; improves BBB penetration. |

| Metabolic Stability | Low (C2 oxidation) | High (Blocked) | Extends clearance time. |

| H-Bonding | Donor/Acceptor | Weak Acceptor | Modulates solvation penalty. |

Part 2: Synthetic Methodologies

The synthesis of this building block relies on the efficient formation of the

Strategic Pathway: Displacement

This protocol utilizes the high nucleophilicity of the imidazole anion generated in situ to displace a leaving group (mesylate or tosylate) at the 4-position of the piperidine.

Retrosynthetic Logic:

-

Bond Formed: N1(imidazole)-C4(piperidine).

-

Precursors: 2-(Trifluoromethyl)-1H-imidazole and N-Boc-4-mesyloxypiperidine.

-

Critical Control: Use of a non-nucleophilic base (

) in a polar aprotic solvent (DMF) to favor

Visualization of Synthetic Logic

Caption: Step-wise synthetic workflow from commercially available starting materials to the final building block.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of tert-butyl 4-(2-(trifluoromethyl)-1H-imidazol-1-yl)piperidine-1-carboxylate

Objective: To couple the imidazole core to the piperidine scaffold via nucleophilic displacement.

Materials:

-

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (Prepared from N-Boc-4-hydroxypiperidine and MsCl).

-

2-(Trifluoromethyl)-1H-imidazole (Commercial building block).

-

Cesium Carbonate (

) or Sodium Hydride (60% dispersion). -

N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology:

-

Activation (If starting from alcohol):

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM at 0°C.

-

Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir for 2 hours. Wash with water, brine, dry over

, and concentrate.[1] Use the crude mesylate immediately.

-

-

Coupling Reaction:

-

In a flame-dried round-bottom flask under Argon, dissolve 2-(trifluoromethyl)-1H-imidazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add

(2.0 eq). Stir at room temperature for 30 minutes to generate the imidazole anion. Note: If using NaH (1.2 eq), stir at 0°C for 30 mins. -

Add the tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 eq) dissolved in a minimal amount of DMF.

-

Heat the reaction mixture to 80–90°C for 12–16 hours. Critical: Monitor by LCMS. The reaction requires heat to overcome the steric bulk of the secondary mesylate.

-

-

Work-up & Purification:

-

Deprotection (To yield the free amine):

-

Dissolve the Boc-protected intermediate in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane.

-

Stir at room temperature for 1-2 hours.

-

Concentrate in vacuo. Note: The product will be a TFA or HCl salt. For the free base, redissolve in DCM and wash with sat.

.

-

Part 4: Medicinal Chemistry Decision Framework

When should this scaffold be deployed? Use the following logic tree to determine applicability in your SAR (Structure-Activity Relationship) campaign.

Caption: Decision matrix for incorporating the 4-(2-(trifluoromethyl)-1H-imidazol-1-yl)piperidine scaffold.

Case Study Application: GPCR Antagonists

In the development of antagonists for chemokine receptors (e.g., CCR2, CCR5), a basic nitrogen is often required to interact with a conserved Aspartic Acid residue. However, highly basic amines can lead to hERG liability or poor oral bioavailability.

-

Strategy: By attaching the 2-(trifluoromethyl)imidazole to the piperidine, the chemist introduces a bulky, lipophilic group that fits into hydrophobic sub-pockets often found in GPCRs (e.g., the "minor pocket").

-

Result: The

group lowers the pKa of the imidazole, ensuring it does not compete with the piperidine nitrogen for protonation, while simultaneously blocking the C2-position from oxidation by CYP450 enzymes.

References

-

Trifluoromethylation in Drug Design

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

- Source:Journal of Medicinal Chemistry / MDPI

-

URL:[Link] (Generalized link for CF3 utility context)

-

Synthesis of N-Substituted Imidazoles

- Title: One-Pot Synthesis of Substituted Trifluoromethyl

- Source:Organic Letters (ACS Public

-

URL:[Link]

-

Piperidine Scaffolds in Medicinal Chemistry

-

Bioisosterism of Fluorine

- Title: Fluorine in Medicinal Chemistry.

- Source:Journal of Medicinal Chemistry

-

URL:[Link] (Foundational text on F-bioisosterism)

Sources

Methodological & Application

Application Notes and Protocols for the N-arylation of 2-Trifluoromethyl Imidazole with Piperidine Electrophiles

Introduction: The Strategic Importance of N-Aryl-2-Trifluoromethylimidazoles in Modern Drug Discovery

The fusion of a 2-trifluoromethyl imidazole core with a piperidine moiety via an N-aryl linkage creates a class of compounds with significant potential in medicinal chemistry. The 2-trifluoromethyl group is a well-regarded bioisostere for various functional groups, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Piperidine scaffolds are prevalent in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties and providing a versatile handle for further chemical modification.[2] Consequently, the development of robust and scalable protocols for the synthesis of N-aryl-2-trifluoromethylimidazoles bearing a piperidine substituent is a critical endeavor for researchers in drug development.

This application note provides detailed protocols for the N-arylation of 2-trifluoromethyl imidazole with piperidine-containing aryl halides, focusing on two of the most powerful and widely adopted cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and offer insights into potential challenges and troubleshooting.

Mechanistic Considerations: A Tale of Two Metals

The choice between a copper- or palladium-catalyzed approach for the N-arylation of 2-trifluoromethyl imidazole often depends on factors such as substrate scope, functional group tolerance, and cost. The electron-withdrawing nature of the trifluoromethyl group on the imidazole ring decreases the nucleophilicity of the imidazole nitrogen, which can present a challenge for C-N bond formation.

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is a long-standing method for the formation of C-N bonds, traditionally requiring harsh reaction conditions. However, the advent of ligand-accelerated protocols has significantly expanded its utility.[3][4][5][6] In the context of our target transformation, a copper(I) catalyst, in conjunction with a suitable ligand, facilitates the coupling of 2-trifluoromethyl imidazole with a piperidinylaryl halide.

The generally accepted catalytic cycle for the Ullmann condensation is depicted below:

Caption: Proposed Catalytic Cycle for the Ullmann Condensation.

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds due to its broad substrate scope and high functional group tolerance.[7][8][9][10] This method is particularly well-suited for coupling challenging substrates, such as electron-deficient heterocycles.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:

Caption: Proposed Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols are designed for the N-arylation of 2-trifluoromethyl imidazole with 1-(4-bromophenyl)piperidine. These protocols are intended as a starting point and may require optimization based on the specific substitution pattern of the aryl halide and the scale of the reaction.

Synthesis of 1-(4-bromophenyl)piperidine (Electrophile)

A practical synthesis of 1-(4-bromophenyl)piperidine can be achieved via the reaction of bromobenzene and piperidine.[11]

Materials:

-

Bromobenzene

-

Piperidine

-

Sodium tert-amylate or Potassium tert-butoxide

-

Sulfolane

Procedure:

-

To a reaction vessel, add bromobenzene (1.0 equiv), piperidine (1.05 equiv), and sulfolane.

-

Heat the mixture to 140 °C with stirring.

-

Add sodium tert-amylate (1.5 equiv) or potassium tert-butoxide (1.8 equiv) portion-wise, maintaining the reaction temperature between 150-165 °C.

-

Monitor the reaction by GC or TLC until the starting material is consumed (typically 3-4 hours).

-

After cooling, quench the reaction and perform a standard workup and purification to yield 1-(4-bromophenyl)piperidine.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is adapted from methodologies developed for the N-arylation of electron-deficient imidazoles.[3][4]

Materials:

-

2-Trifluoromethyl imidazole

-

1-(4-bromophenyl)piperidine

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (or other suitable ligand, e.g., L-proline)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane or DMSO

Procedure:

-

To a dry Schlenk flask, add 2-trifluoromethyl imidazole (1.2 equiv), 1-(4-bromophenyl)piperidine (1.0 equiv), CuI (5-10 mol%), and 1,10-phenanthroline (10-20 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add Cs₂CO₃ (2.0 equiv) and anhydrous 1,4-dioxane or DMSO.

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is based on established Buchwald-Hartwig amination procedures for N-heterocycles.[7][8][12]

Materials:

-

2-Trifluoromethyl imidazole

-

1-(4-bromophenyl)piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos, DavePhos, or other suitable biaryl phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

-

Anhydrous Toluene or Dioxane

Procedure:

-

To a dry Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Evacuate and backfill the flask with an inert atmosphere.

-

Add anhydrous toluene or dioxane and stir at room temperature for 10 minutes to pre-form the catalyst.

-

To a separate flask, add 2-trifluoromethyl imidazole (1.2 equiv), 1-(4-bromophenyl)piperidine (1.0 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

-

Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

General Experimental Workflow

Caption: General workflow for N-arylation reactions.

Data Summary: Comparison of Protocols

| Parameter | Protocol 1: Copper-Catalyzed | Protocol 2: Palladium-Catalyzed |

| Catalyst | CuI (5-10 mol%) | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) |

| Ligand | 1,10-Phenanthroline, L-proline | Xantphos, DavePhos, etc. |

| Base | Cs₂CO₃, K₂CO₃ | NaOtBu, K₃PO₄ |

| Solvent | Dioxane, DMSO | Toluene, Dioxane |

| Temperature | 100-120 °C | 80-110 °C |

| Advantages | Lower cost catalyst | Broader substrate scope, milder conditions |

| Disadvantages | Often requires higher temperatures | Higher cost catalyst and ligands |

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction stalls or provides a low yield, consider screening different ligands and bases. For the Ullmann coupling, the choice of ligand is critical. For the Buchwald-Hartwig reaction, the phosphine ligand and the base are key parameters to optimize. Increasing the reaction temperature or time may also improve conversion.

-

Side Reactions: The formation of homocoupled products can sometimes be observed. This can be minimized by careful control of the reaction temperature and stoichiometry. In the case of the Ullmann reaction, ensuring an inert atmosphere is crucial to prevent oxidation of the copper catalyst.

-

Purification Challenges: The polarity of the N-arylated imidazole product may be similar to that of the starting materials, making chromatographic separation challenging. Careful selection of the eluent system for column chromatography is necessary. A gradient elution may be required.

-

Inert Atmosphere: Maintaining a strictly inert atmosphere is critical for both protocols, especially for the palladium-catalyzed reaction, as oxygen can deactivate the catalyst.

References

-

Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

-

Lv, T., et al. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(11), 5723-5730. [Link]

-

Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. [Link]

-

Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. [Link]

-

Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199. [Link]

-

N-Arylation of imidazole with chloro-and fluoroarenes. ResearchGate. [Link]

-

Behrouz, S., et al. (2013). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 20(3), 612-618. [Link]

-

Request PDF. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Coldham, I., & Leonori, D. (2006). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters, 8(14), 3077-3080. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Gandeepan, P., et al. (2019). Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. New Journal of Chemistry, 43(3), 1324-1332. [Link]

-

Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]

-

The Royal Society of Chemistry. (2016). Supplementary Information. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 12. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in the Alkylation of 2-Trifluoromethyl Imidazole

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in medicinal chemistry: controlling the regioselectivity of N-alkylation of 2-trifluoromethyl imidazole. The insights provided herein are based on established principles of organic chemistry and field-proven strategies to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of 2-trifluoromethyl imidazole a significant challenge?

A1: The N-alkylation of unsymmetrically substituted imidazoles, such as 2-trifluoromethyl imidazole, presents a significant challenge due to the presence of two reactive nitrogen atoms (N1 and N3). Deprotonation of the imidazole ring with a base generates an ambident imidazolate anion, where the negative charge is delocalized across both nitrogen atoms. This allows for the alkylating agent to attack either nitrogen, leading to the formation of a mixture of two regioisomers: the 1-alkyl-2-trifluoromethyl-1H-imidazole and the 1-alkyl-2-trifluoromethyl-3H-imidazole (which is tautomerically equivalent to 3-alkyl-2-trifluoromethyl-1H-imidazole). The strong electron-withdrawing nature of the trifluoromethyl group at the C2 position significantly influences the electron density and steric environment around the two nitrogen atoms, further complicating selective alkylation.

Q2: What are the primary factors that control the regioselectivity of this reaction?

A2: The regiochemical outcome of the N-alkylation of 2-trifluoromethyl imidazole is a delicate interplay of several factors:

-

Electronic Effects: The powerful electron-withdrawing trifluoromethyl group at the C2 position reduces the electron density of the entire imidazole ring, particularly at the adjacent N1 and N3 positions. This deactivation can make the imidazole less nucleophilic. The electronic effect is not symmetrical, and the relative basicity of the two nitrogens can be influenced by the solvent and the counter-ion of the base used.

-

Steric Hindrance: The trifluoromethyl group, while not exceptionally large, does exert some steric hindrance. This effect becomes more pronounced with bulky alkylating agents, which will preferentially react at the less sterically hindered nitrogen atom.

-

Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent are critical in directing the regioselectivity. These factors can influence the position of the equilibrium between the two tautomers of the starting imidazole, the nature of the imidazolate salt (e.g., contact ion pair vs. solvent-separated ion pair), and the transition state energies of the two possible alkylation pathways.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor or No Reaction

Question: I am observing low conversion of my 2-trifluoromethyl imidazole to the alkylated product. What could be the cause and how can I improve the yield?

Answer:

Low reactivity is a common issue due to the deactivating effect of the trifluoromethyl group. Here are several troubleshooting steps:

-

Base Selection: The pKa of the N-H proton in 2-trifluoromethyl imidazole is significantly lower than that of unsubstituted imidazole, making it more acidic. However, a sufficiently strong base is still required to ensure complete deprotonation and generate the reactive imidazolate anion.

-

Recommendation: If you are using weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) with limited success, consider switching to stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). NaH in an aprotic solvent like DMF or THF is a common and effective choice.

-

-

Solvent Choice: The solvent plays a crucial role in solvating the imidazolate anion and the counter-ion, which can affect nucleophilicity.

-

Recommendation: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred as they can effectively dissolve the reactants and promote the Sₙ2 reaction.

-

-

Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is critical.

-

Recommendation: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide will significantly increase the reaction rate. For even more reactive options, consider using alkyl triflates or tosylates.

-

-

Temperature: Increasing the reaction temperature can often overcome activation energy barriers.

-

Recommendation: If your reaction is sluggish at room temperature, gradually increasing the temperature to 40-80 °C may improve the conversion. However, be aware that higher temperatures can sometimes negatively impact regioselectivity.

-

Issue 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of N1 and N3 alkylated isomers. How can I improve the selectivity for one over the other?

Answer:

Controlling the N1/N3 ratio is the core challenge. The strategy to favor one isomer over the other depends on whether you are targeting the sterically less hindered or more hindered nitrogen.

Strategies to Favor the N1-isomer (less hindered):

The N1 position is generally considered less sterically encumbered.

-

Bulky Alkylating Agents: Employing a sterically demanding alkylating agent will favor attack at the less hindered N1 position.

-

Example: Using isopropyl iodide or benzyl bromide may show higher selectivity for the N1 position compared to methyl iodide.

-

-

Choice of Base and Solvent: The counter-ion of the base can influence the regioselectivity. Larger cations like cesium (from Cs₂CO₃) can sometimes coordinate with the imidazole nitrogens and direct the alkylation.

-

Recommendation: Experiment with different bases such as NaH, KH, and Cs₂CO₃ in various aprotic solvents (THF, DMF, acetonitrile). The specific combination can have a significant impact on the isomer ratio.

-

Strategies to Favor the N3-isomer (more hindered):

Directing alkylation to the more sterically hindered N3 position is often more challenging and may require a different strategic approach.

-

Protecting Group Strategy: A reliable method to achieve N3-alkylation is to first protect the N1 position, perform the alkylation at N3, and then deprotect N1.

-

Recommendation: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a useful protecting group for imidazoles. It can be selectively introduced at the N1 position. Subsequent deprotonation and alkylation will occur at the N3 position. The SEM group can then be removed under acidic conditions.[1]

-

Visualizing the Regioselectivity Challenge

Caption: Factors influencing N1 vs. N3 alkylation.

Issue 3: Difficulty in Separating and Characterizing the Regioisomers

Question: I have a mixture of isomers. What are the best methods to separate them and confirm their structures?

Answer:

The separation and characterization of N1 and N3 isomers are crucial for downstream applications.

Separation Techniques:

-

Column Chromatography: This is the most common method for separating imidazole regioisomers. The polarity difference between the two isomers is often sufficient for separation on silica gel.

-

Recommendation: Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to optimize the solvent system before attempting a column.

-

-

High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool.

-

Recommendation: Reversed-phase (e.g., C18) or normal-phase columns can be used. Method development will be necessary to achieve baseline separation.

-

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between the N1 and N3 isomers.

-

¹H NMR: The chemical shifts of the imidazole ring protons will be different for the two isomers. The protons on the alkyl group attached to the nitrogen will also show distinct chemical shifts. Nuclear Overhauser effect (NOE) experiments can be particularly useful. For example, an NOE between the protons of the N-alkyl group and the C5-proton would suggest the N1 isomer.

-

¹³C NMR: The chemical shifts of the imidazole ring carbons, especially C4 and C5, will differ between the two isomers.

-

¹⁹F NMR: While the chemical shift of the CF₃ group itself may not be sufficient to distinguish the isomers, it is a crucial tool for confirming the presence of the trifluoromethyl group and for purity analysis.

-

-

Mass Spectrometry (MS): While MS will not differentiate between the isomers as they have the same mass, it is essential for confirming the molecular weight of the products.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2-Trifluoromethyl Imidazole

This protocol provides a starting point for optimizing the N-alkylation reaction.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-trifluoromethyl-1H-imidazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (or another suitable aprotic solvent) to dissolve the imidazole.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.

-

Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Sources

Handling volatility and stability of trifluoromethylated heterocyclic intermediates

Topic: Handling Volatility & Stability of Trifluoromethylated Heterocyclic Intermediates Ticket ID: F-CF3-HET-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Fluorine Chemistry Technical Support Hub. You are likely here because your yield vanished on the rotavap or your NMR shows a forest of unexpected peaks.

Trifluoromethyl (

This guide replaces generic advice with specific, causality-based troubleshooting for

Module 1: The "Disappearing Product" (Volatility Management)

The Issue

User Report: "I synthesized 2-(trifluoromethyl)pyridine, but after removing the solvent on the rotavap, my flask was empty."

Technical Insight

The

Troubleshooting & Protocols

Strategy A: The "Trap and Release" Protocol (Salt Formation)

Applicability: Basic heterocycles (Pyridines, Quinolines, Imidazoles). Logic: Converting the volatile free base into a non-volatile salt anchors the molecule during concentration.

Step-by-Step Protocol:

-

Reaction Completion: Perform your trifluoromethylation (e.g., Minisci-type or radical substitution).

-

Extraction: Perform standard aqueous workup. Dry organic layer over

.[1] -

Acidification:

-

Reagent: Add 1.1 equivalents of HCl (4M in Dioxane) or Trifluoroacetic acid (TFA).

-

Observation: A precipitate should form. If not, the salt may be soluble in the organic phase (common with TFA salts).

-

-

Concentration: Evaporate solvent. The salt form will remain.

-

Storage/Usage: Store as the stable salt.

-

To Release: When ready for the next step, suspend in solvent and wash with saturated

immediately before use.

-

Strategy B: The Telescoping Approach

Applicability: Neutral/Electron-deficient heterocycles where salt formation is impossible. Logic: Avoid isolation entirely to prevent evaporative loss.

Step-by-Step Protocol:

-

Solvent Switch: If your next step requires a high-boiling solvent (e.g., DMF, DMSO), add it to your crude reaction mixture before evaporation.

-

Controlled Evaporation: Evaporate the low-boiling extraction solvent (DCM/Ether) carefully. The product will remain dissolved in the high-boiling solvent.

-

Quantification: Use Quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the yield in solution before proceeding.

Visualization: Volatility Decision Tree

Figure 1: Decision matrix for handling volatile trifluoromethylated intermediates.

Module 2: Chemical Stability (Defluorination & Hydrolysis)

The Issue

User Report: "My product turned into a black tar during workup. 19F NMR shows a broad peak at -120 ppm (Fluoride ion)."

Technical Insight

The

-

The Mechanism (E1cB-like): If the

group is attached to an electron-rich system (like a phenolate or pyridone anion), the lone pair can push electron density into the ring, triggering the elimination of a fluoride ion. This forms a reactive quinone-methide-like intermediate, which rapidly hydrolyzes to a carboxylic acid or polymerizes [1, 2]. -

Trigger: Strong bases (NaOH, alkoxides) or high temperatures.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| New peak at -120 ppm (F-) | Hydrolytic Defluorination | Avoid aqueous base. Use buffered workups (pH 6-7). Do not use NaOH/KOH to quench. |

| Conversion to -COOH | Complete Hydrolysis | The |

| Exotherm/Explosion | Togni Reagent Decomposition | Thermal Runaway. Togni II decomposes exothermically >140°C. Never heat neat reagent [3]. |

Visualization: Defluorination Mechanism

Figure 2: Mechanism of base-mediated defluorination in electron-rich CF3-heterocycles [1].

Module 3: Reagent-Specific FAQs

Q1: My Ruppert-Prakash ( ) reaction stalled. Can I add more TBAF?

Answer: Proceed with caution.

-

Reasoning:

reactions are initiated by trace fluoride, but the intermediate "ate" complex is in equilibrium. Excess TBAF can promote side reactions or protonation by adventitious water (forming -

Fix: Ensure your solvent is strictly anhydrous. Use a catalytic amount of initiator (CsF or TBAF, 1-5 mol%). If it stalls, add a fresh portion of

, not more catalyst.

Q2: I'm using the Langlois Reagent ( ). Why is the reaction mixture heating up unexpectedly?

Answer: You are likely mixing the oxidant and sulfinate too fast.

-

Reasoning: The radical generation relies on the oxidation of the sulfinate (usually by TBHP). If mixed without the substrate present or too quickly, the reagents undergo unproductive exothermic decomposition [5].

-

Fix: Add the oxidant slowly (syringe pump) to a mixture of the heterocycle and Langlois reagent to keep the radical concentration low and selective.

Q3: Is Togni Reagent II safe to scale up?

Answer: Only with strict controls.

-

Reasoning: Togni II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) has a decomposition energy of ~500 J/g. It is metastable and shock-sensitive [3].

-

Fix: Do not heat solid Togni reagent. Perform reactions in solution. For large scales (>10g), consider switching to less energetic electrophilic sources or flow chemistry setups.

References

-

Guo, Z., Tremblay, G., Chen, J., et al. (2025). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. Environmental Science: Processes & Impacts. Link

- Sakai, T. T., & Santi, D. V. (1973). Hydrolytic defluorination of 2- and 4-trifluoromethylphenols. Journal of Medicinal Chemistry. (Foundational mechanistic reference cited in [1]).

-

Santschi, N., Jelier, B. J., & Nauser, T. (2017).[2] Mechanistic insight into the thermal activation of Togni's trifluoromethylation reagents. Physical Chemistry Chemical Physics.[2] Link

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. Link

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). Link[3]

Sources

Validation & Comparative

19F NMR Characterization of 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine

A Technical Comparison Guide for Pharmaceutical Analysis

Executive Summary: The Fluorine Advantage

In the development of fluorinated heterocyclic intermediates like 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine , traditional characterization methods often face bottlenecks. High-Performance Liquid Chromatography (HPLC) requires specific reference standards for every impurity, while Proton NMR (

This guide objectively compares

Comparative Analysis: F NMR vs. Alternatives

The following table contrasts the performance of

| Feature | HPLC-UV (The Standard) | ||

| Primary Output | Absolute Purity (w/w%) & Specific Identity | Purity (% Area) | Structural Connectivity |

| Reference Standard | Not Required for analyte (uses generic IS*) | Required for accurate quantification | Not Required |

| Selectivity | High: Only fluorinated species detected. No solvent/buffer interference.[1] | Variable: Depends on column/gradient. Co-elution risks. | Low: Piperidine protons overlap with impurities/solvents. |

| Method Dev. Time | < 1 Hour (Generic parameters) | Days (Column screening, gradient opt.) | < 1 Hour |

| Limit of Detection | Moderate (~10-50 µM) | Excellent (< 1 µM) | Good (~1-10 µM) |

| Throughput | Medium (requires long relaxation delays) | High (once method is developed) | High |

*IS: Internal Standard (e.g.,

Expert Insight: The Causality of Choice

For 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine , the

-

Why? The piperidine ring is polar and lacks a strong chromophore, making UV detection at standard wavelengths (254 nm) inconsistent for non-aromatic impurities.

-

The

F Edge: The trifluoromethyl group (

Technical Characterization Profile

Predicted Spectral Features

Based on the electronic environment of the 2-trifluoromethylimidazole scaffold, the expected signals are defined below.

-

Chemical Shift (

):-

Note: The electron-withdrawing nature of the imidazole ring deshields the

group relative to aliphatic fluorines.

-

-

Multiplicity: Singlet (

).-

Mechanistic Detail: While long-range coupling (

or

-

-

Integration: 3 Fluorine equivalents.

Solvent Effects on Chemical Shift

The piperidine nitrogen is basic. In protic solvents (MeOH-

-

Recommendation: Use DMSO-

for routine characterization to minimize exchange broadening and ensure solubility of the free base.

Experimental Protocol: Quantitative F NMR (qNMR)

To achieve trustworthy, self-validating results, strict adherence to relaxation parameters is required. The

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh ~10 mg of 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine (Analyte) into a vial. Record mass to 0.01 mg precision (

). -

Add ~10 mg of

-Trifluorotoluene (TFT) (Internal Standard, -

Dissolve in 0.6 mL DMSO-

. Ensure complete homogeneity.

-

-

Acquisition Parameters (The "Trustworthiness" Pillar):

-

Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if

H decoupling is used, ensuring accurate integration). -

Spectral Width: ~200 ppm (ensure coverage of IS and Analyte).

-

Excitation Pulse:

(maximize signal). -

Relaxation Delay (

): 20 seconds .-

Causality: Quantitative accuracy requires full magnetization recovery (

). If

-

-

Scans (NS): 32 or 64 (sufficient S/N due to high sensitivity of

F).

-

-

Data Processing:

-

Apply exponential window function (LB = 0.3 - 1.0 Hz).

-

Phase correction: Manual (critical for accurate integration).

-

Baseline correction: Polynomial (ABS command in TopSpin).

-

Calculation of Purity ( )

- : Integral area[2]

- : Number of fluorine atoms (Analyte = 3, TFT = 3)

- : Molecular Weight

- : Mass used

- : Purity of standard

Visualization: Workflow & Decision Logic

Diagram 1: qNMR Characterization Workflow

This flowchart illustrates the self-validating protocol for determining the purity of the target molecule.

Caption: Figure 1. Step-by-step qNMR workflow emphasizing the critical relaxation delay (D1) for quantitative accuracy.

Diagram 2: Technique Selection Matrix

When should you choose

Caption: Figure 2. Decision matrix for selecting between HPLC and 19F NMR based on resource availability and analytical goals.

References

-

Review of

F NMR in Drug Discovery- Title: Perspectives on Applications of F-NMR in Fragment-Based Drug Discovery.

- Source: MDPI, Molecules.

-

URL:[Link]

-

qNMR Methodology & Valid

- Title: Direct Comparison of F qNMR and H qNMR by Characterizing Atorvast

- Source: Journal of Analytical Methods in Chemistry.

-

URL:[Link]

- Chemical Shift Data Title: F NMR Chemical Shift Table - Organofluorine. Source: Alfa Chemistry.

-

General Protocol for Fluorine NMR

- Title: A beginner's guide to F NMR and its role in drug screening.

- Source: Canadian Journal of Chemistry.

-

URL:[Link]

Sources

Comparative Guide: Metabolic Stability of Trifluoromethyl vs. Methyl Imidazole Derivatives

Executive Summary

In lead optimization, the imidazole ring is a privileged scaffold, yet its substitution pattern dictates its pharmacokinetic fate. This guide analyzes the metabolic divergence between methyl (

The Core Insight: While the methyl group often acts as a "metabolic soft spot" susceptible to rapid cytochrome P450 (CYP) oxidation, the trifluoromethyl group functions as a metabolic block. This substitution typically extends half-life (

-

Bond Strength: The C-F bond is significantly stronger than the C-H bond.[1]

-

Electronic Deactivation:

lowers the HOMO energy of the imidazole ring, reducing oxidative susceptibility. -

Lipophilicity Modulation: While

increases lipophilicity (LogP), it blocks the specific hydroxylation pathway obligatory for methyl analogs.

Scientific Foundation: The Methyl Liability vs. The Fluorine Shield

The Methyl Liability (Metabolic Soft Spot)

The methyl group on an imidazole ring is electronically activated and sterically accessible. Cytochrome P450 enzymes (specifically isoforms like CYP2D6 and CYP3A4) target benzylic-like positions.

-

Mechanism: The CYP high-valent iron-oxo species (

) initiates a hydrogen atom abstraction (HAT) from the methyl group. -

Result: This forms a radical intermediate, followed by "oxygen rebound" to form a hydroxymethyl metabolite (

). This is rapidly oxidized further to a carboxylic acid or glucuronidated, leading to rapid clearance.

The Trifluoromethyl Shield

Replacing

-

Thermodynamic Barrier: The C-F bond energy (

116 kcal/mol) is far higher than the C-H bond ( -

Electronic Effect: The

group is a strong electron-withdrawing group (Hammett

Physicochemical Comparison

The following table summarizes the critical property shifts when moving from Methyl to Trifluoromethyl imidazole.

| Property | Methyl Imidazole ( | Trifluoromethyl Imidazole ( | Impact on Drug Design |

| Metabolic Stability | Low (Soft Spot) | High (Blocked) | Increases |

| Lipophilicity ( | 0.56 | 0.88 | |

| Electronic Effect | Electron Donor (+I) | Electron Withdrawing (-I) | Reduces basicity of imidazole nitrogen; alters pKa. |

| Steric Size (Van der Waals) | |||

| C-X Bond Energy | Prevents oxidative cleavage. |

Visualization: Metabolic Pathways[1]

The following diagram illustrates the divergent metabolic fates of the two derivatives.

Figure 1: Mechanistic divergence. The methyl group undergoes sequential oxidation (Red path), while the trifluoromethyl group resists CYP attack (Green path), preserving the active parent drug.

Experimental Validation: Microsomal Stability Assay

To objectively compare these derivatives, a Microsomal Stability Assay is the industry standard. This protocol measures the Intrinsic Clearance (

Protocol Methodology

Objective: Determine the in vitro half-life (

Materials:

-

Test Compounds: Methyl-imidazole analog vs.

-imidazole analog (10 mM DMSO stock). -

Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Preparation: Dilute microsomes to 0.5 mg/mL in buffer. Pre-warm to 37°C.

-

Dosing: Spike test compound to final concentration of 1

(keeps reaction first-order, -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 150

ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. -

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis

Calculate the slope (

-

Half-life (

): -

Intrinsic Clearance (

):

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the Microsomal Stability Assay used to validate metabolic improvements.

Case Study: WIN 54954 Analogs

A classic example of this bioisosteric replacement is found in the optimization of antipicornavirus agents (WIN 54954 derivatives).

-

Challenge: The methyl-isoxazole moiety in the parent compound was identified as a major metabolic liability, undergoing rapid hydroxylation.

-

Solution: Replacement of the methyl group with a trifluoromethyl group.[1][4][5]

-

Outcome:

-

Metabolite Reduction: The

analog reduced the number of metabolic products from 18 (parent) to only 2 minor products.[4] -

Site Protection: It completely prevented hydroxylation at the isoxazole ring.

-

Global Stability: Surprisingly, the electron-withdrawing nature of the

group also conferred metabolic protection to distal parts of the molecule by altering the overall electronic profile.

-

This case confirms that

References

-

Vertex AI Search. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (NIH). 5[6]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. 7

-

BenchChem. (2025).[1][6] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. 1[6][8]

-

Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry (PubMed).[9] 4[6]

-

Cyprotex. (n.d.). Microsomal Stability Assay. Evotec. 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Guide: HPLC Method Validation for Purity Analysis of Trifluoromethyl Imidazole Piperidines

Executive Summary: The Separation Challenge

In the development of high-potency antagonists and enzyme inhibitors, trifluoromethyl imidazole piperidines represent a "perfect storm" of chromatographic challenges. This scaffold combines a highly lipophilic, electron-withdrawing fluorinated motif with a basic, polar piperidine ring.

The Problem: Standard C18 methods frequently fail to separate regioisomers (positional isomers of the trifluoromethyl group) while simultaneously suffering from severe peak tailing due to the basic piperidine moiety interacting with residual silanols.

The Solution: This guide compares the industry-standard C18 (Alkyl) approach against the optimized Pentafluorophenyl (PFP) Core-Shell methodology. We demonstrate that the PFP phase is not merely an alternative but a requirement for achieving the resolution (

Mechanism of Action: Why C18 Fails and PFP Succeeds

To validate a method, one must understand the underlying interactions.[1] The separation of trifluoromethyl regioisomers requires a stationary phase that can discriminate based on electron density distribution, not just hydrophobicity.

Comparative Interaction Analysis

| Interaction Type | Standard C18 (Alkyl) | Optimized PFP (Fluorophenyl) | Relevance to Analyte |

| Hydrophobic | High | Moderate | Baseline retention. |

| None | High | Critical for the imidazole ring separation. | |

| Dipole-Dipole | Low | High | Exploits the C-F bond polarity. |

| Shape Selectivity | Low | High | Essential for resolving ortho-, meta-, para- |

| Silanol Shielding | Variable (End-capping dependent) | High (Steric protection) | Reduces piperidine tailing. |

Diagram 1: Mechanistic Interaction Workflow

This diagram illustrates the multi-modal retention mechanism of the PFP phase compared to the single-mode C18 phase.

Caption: Comparison of retention mechanisms. PFP utilizes electronic and steric interactions to resolve isomers that C18 cannot distinguish.

Comparative Performance Data

The following data represents a synthesis of experimental results comparing a standard fully porous C18 column (

Table 1: Method Performance Metrics

| Parameter | Standard Method (C18) | Optimized Method (PFP) | Improvement |

| Stationary Phase | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) | N/A |

| Isomer Resolution ( | 1.1 (Co-elution) | 3.4 (Baseline) | +209% |

| Piperidine Tailing ( | 1.8 (Significant tailing) | 1.1 (Symmetric) | 40% Reduction |

| Theoretical Plates ( | ~8,000 | >25,000 | 3x Efficiency |

| Mobile Phase | Water/ACN (0.1% TFA) | 10mM NH4-Formate/MeOH | Mass Spec Compatible |

Analysis: The C18 method fails the validation requirement for specificity (

Detailed Experimental Protocol (The Validated System)

To replicate the optimized results, strictly follow this protocol. This system is self-validating, meaning the system suitability parameters are built into the workflow.

Reagents and Materials[2][3][4][5]

-

Column: Core-Shell Pentafluorophenyl (PFP),

mm, -

Buffer: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. ( Note: Low pH ensures the piperidine is protonated, while the PFP phase handles the retention via

mechanisms.) -

Solvent B: Methanol (LC-MS Grade). (Note: Methanol is preferred over Acetonitrile for PFP phases as it promotes

selectivity.)

Instrument Settings

-

Flow Rate: 0.4 mL/min

-

Temperature: 35°C (Critical for mass transfer kinetics)

-

Detection: UV @ 254 nm (Imidazole absorbance) & 210 nm (Piperidine backbone)

Gradient Program

| Time (min) | % Buffer (A) | % Methanol (B) | Event |

| 0.0 | 95 | 5 | Equilibration |

| 1.0 | 95 | 5 | Sample Injection |

| 10.0 | 40 | 60 | Linear Gradient |

| 12.0 | 5 | 95 | Wash |

| 12.1 | 95 | 5 | Re-equilibration |

| 15.0 | 95 | 5 | Stop |

Validation Workflow (ICH Q2 Guidelines)

Validation must demonstrate that the method is suitable for its intended purpose (purity and impurity quantification).

Specificity (Stress Testing)

Inject the pure API spiked with known synthesis precursors and forced degradation products (acid/base hydrolysis).

-

Acceptance Criteria: No interference at the retention time of the main peak. Purity angle < Purity threshold (if using PDA).

-

Critical Check: Ensure the 3-

and 4-

Linearity and Range

Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.

-

Protocol: Plot Area vs. Concentration.

-

Acceptance:

.[2]

Diagram 2: Validation Logic Flow

This diagram outlines the decision tree for validating the purity method under ICH guidelines.

Caption: Validation decision tree emphasizing the critical checkpoint of isomer resolution.

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5] (2005).[6][7][4][5]

-

Bell, D. S., & Jones, A. D. Solute attributes and molecular interactions contributing to retention on a pentafluorophenylpropyl stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. (2005).[6][7][4][5]

-

Euerby, M. R., et al. Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A, 1154(1-2), 138-151. (2007).[6][8]

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.[5] (2023).[9][3][4][5][10]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to Crystal Structure Analysis of 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine Salts

Topic: Crystal structure analysis of 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine salts Content Type: Publish Comparison Guides

Executive Summary & Molecule Profile[1][2]

This guide addresses the solid-state characterization of 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine , a critical pharmacophore often utilized in the development of Histamine H3 receptor antagonists and antimicrobial agents.[1]

The molecule presents a unique crystallographic challenge: it combines a highly basic, flexible piperidine ring (pKa

Key Structural Challenges:

-

Conformational Flexibility: The piperidine ring can adopt multiple chair/boat conformations, though the substituent usually drives it to a specific chair form.[1]

-

Fluorine Disorder: The

group frequently exhibits rotational disorder in crystal lattices, complicating refinement.[1] -

Counter-ion Selection: Matching the high pKa of the piperidine nitrogen requires strong acids or specific organic acids to ensure stable proton transfer.[1]

Salt Selection Strategy: The "Delta pKa" Rule

For this specific piperidine derivative, salt formation is driven by the secondary amine.[1] The imidazole nitrogen is rendered non-basic by the electron-withdrawing trifluoromethyl group.[1] Therefore, we target mono-salts .[1]

We compare three distinct salt forms representing different crystallographic classes:

-

Hydrochloride (HCl): The industry standard for solubility.[1]

-

Fumarate (1:1): A dicarboxylic acid often yielding robust H-bond networks.[1]

-

L-Tartrate: A chiral counter-ion used to probe diastereomeric salt formation (if relevant) or improve solubility profiles.[1]

Comparison of Salt Candidates

| Feature | Hydrochloride (HCl) | Fumarate | L-Tartrate |

| Stoichiometry | 1:1 | 1:0.5 or 1:1 | 1:1 |

| pKa (Acid) | ~ -7 | 3.03 (pKa1) | 2.98 (pKa1) |

| > 17 (Complete transfer) | ~ 7.8 (Stable Salt) | ~ 7.8 (Stable Salt) | |

| Crystallinity | High, often needles | Block/Prism | Plates/Prism |

| Hygroscopicity | Moderate to High | Low | Low to Moderate |

Experimental Protocols

Synthesis and Crystallization Workflow[1]

To obtain single crystals suitable for X-ray Diffraction (XRD), we utilize a Vapor Diffusion method, which is superior to rapid precipitation for this lipophilic-hydrophilic hybrid.[1]

Protocol: Preparation of the Hemifumarate Salt

-

Dissolution: Dissolve 100 mg of free base 4-(2-(Trifluoromethyl)-1H-imidazol-1-yl)piperidine in 2 mL of Methanol (MeOH).

-

Acid Addition: Add 0.5 equivalents of Fumaric acid (dissolved in warm Ethanol). Note: Use 0.5 eq to target the hemifumarate, which often packs better than the 1:1 salt for piperidines.

-

Vapor Diffusion Setup:

-

Place the reaction mixture in a small inner vial (open cap).

-

Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (Anti-solvent).

-

Seal the outer jar tightly.[1]

-

-

Incubation: Store at 4°C for 7–14 days. The ether will slowly diffuse into the methanol, lowering solubility gently and promoting high-quality crystal growth.[1]

Crystallographic Refinement Strategy

When solving the structure (typically using SHELXT or OLEX2), pay specific attention to the

-

Restraints: Apply DELU and SIMU restraints if the fluorine thermal ellipsoids are elongated.

-

Disorder: If the

group rotates, model it over two positions (e.g., A and B parts) with summed occupancy of 1.0.[1]

Structural Analysis & Comparison

Conformational Analysis

In all three salt forms, the piperidine ring typically adopts a Chair Conformation .[1] The bulky 2-(trifluoromethyl)-1H-imidazol-1-yl substituent occupies the Equatorial position to minimize 1,3-diaxial steric strain with the piperidine protons.[1]

Hydrogen Bond Networks

The stability of these salts differs based on their packing motifs:

-

HCl Salt: Dominated by charge-assisted hydrogen bonds:

.[1] These are strong but directional, often leading to channel solvates if water is present.[1] -

Fumarate Salt: Forms infinite 1D chains. The dicarboxylate anion bridges two piperidinium cations (

).[1] This "tape-like" structure usually results in higher melting points and lower hygroscopicity.[1] -

Tartrate Salt: The hydroxyl groups on the tartrate anion introduce additional donors/acceptors, creating a complex 3D H-bond network.[1] This often increases solubility in water compared to the fumarate.[1]

Comparative Data Table (Simulated/Representative)

| Property | Free Base | HCl Salt | Hemifumarate |

| Physical State | Viscous Oil / Low MP Solid | White Crystalline Powder | White Crystalline Solid |

| Melting Point | 45–50 °C | 210–215 °C (Decomp) | 185–190 °C |

| Space Group | |||

| Calculated Density | ~1.25 g/cm³ | ~1.38 g/cm³ | ~1.42 g/cm³ |

| Solubility (Water) | < 0.1 mg/mL | > 50 mg/mL | 10–20 mg/mL |

| Stability | Oxidation prone | Hygroscopic | Stable |

Visualizing the Salt Screening Logic

The following diagram illustrates the decision matrix for selecting the optimal salt form based on the crystallographic outcome.

Figure 1: Decision logic for salt screening, highlighting the pathway from pKa analysis to the selection of the Hemifumarate salt for optimal stability.

Detailed Interaction Pathway

Understanding why the Fumarate salt is often superior requires visualizing the molecular interactions.[1]

Figure 2: Interaction map showing the charge-assisted hydrogen bonding network that stabilizes the crystal lattice.[1]

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][4] [Link][1]

-

Anderson, K. M., et al. (2018).[1] "Crystal structure and Hirshfeld surface analysis of piperidinium salts." Acta Crystallographica Section E. [Link][1]

-

Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] [Link][1]

-

PubChem Compound Summary. "4-(Trifluoromethyl)piperidine derivatives." National Center for Biotechnology Information.[1] [Link]

Sources

- 1. 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione | 2300099-98-1 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal Structure and Properties of Imidazo-Pyridine Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products